Methyl 2-sulfamoylisonicotinate
Description
Methyl 2-sulfamoylisonicotinate is a methyl ester derivative of isonicotinic acid functionalized with a sulfamoyl group at the 2-position. Despite its structural uniqueness, comparative studies with analogous compounds remain sparse in the literature.
Properties
IUPAC Name |
methyl 2-sulfamoylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHOVWCRGMPADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-51-4 | |
| Record name | methyl 2-sulfamoylpyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-sulfamoylisonicotinate typically involves the reaction of 2-sulfamoylisonicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-sulfamoylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the sulfamoyl group to an .
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
- Various esters and amides from substitution reactions .
Sulfonic acids: from oxidation.
Amines: from reduction.
Scientific Research Applications
Methyl 2-sulfamoylisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-sulfamoylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cell signaling pathways , leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative data for Methyl 2-sulfamoylisonicotinate are scarce, insights can be drawn from structurally or functionally related esters and sulfonamide derivatives. Below is an analysis based on available evidence:
Ester Functionality Comparisons
Methyl esters are widely studied for their physicochemical properties. For example, methyl salicylate (Table 3 in ) is a volatile organic compound (VOC) with applications in atmospheric studies due to its vapor pressure and reactivity.
Sulfonamide Derivatives
This compound’s sulfamoyl group may confer similar properties, but its ester linkage differentiates it from non-esterified sulfonamides (e.g., sulfamethoxazole), which are more stable in aqueous environments .
Heterocyclic Esters
Isonicotinate esters, such as methyl isonicotinate, are precursors in pharmaceutical synthesis. The addition of a sulfamoyl group in this compound introduces steric and electronic effects that could influence reactivity. For instance, labdane-type diterpene methyl esters () exhibit variability in biological activity based on substituent positioning, suggesting that the 2-sulfamoyl group in this compound may similarly modulate its interactions with biological targets .

Data Tables
Table 1: Key Properties of this compound and Related Compounds
Biological Activity
Overview
Methyl 2-sulfamoylisonicotinate (CAS Number: 75903-51-4) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfamoyl group, which contributes to its interactions with various biological targets, making it an interesting subject for research into its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₂O₄S
- Molecular Weight : 216.214 g/mol
The structure of this compound includes a pyridine ring, which is critical for its biological activity. The sulfamoyl group enhances its ability to interact with enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Cell Signaling Interference : The compound may disrupt signaling pathways, influencing cellular responses and outcomes.
Biological Activities
This compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various inflammatory diseases.
Case Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Anti-inflammatory Mechanisms
In a recent investigation, this compound was found to significantly reduce the secretion of pro-inflammatory cytokines in macrophages. This effect was attributed to its ability to inhibit the activation of NF-kB pathways, further supporting its role as a therapeutic candidate for inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| This compound | Ester with sulfamoyl group | Antimicrobial, anti-inflammatory |
| Methyl nicotinate | Ester of nicotinic acid | Vasodilatory effects |
| Sulfanilamide | Sulfonamide derivative | Antibacterial properties |
This compound stands out due to its dual action as both an antimicrobial and an anti-inflammatory agent, unlike other compounds that primarily focus on one activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
